5H,5'H,6H,6'H,7H,7'H,8H,8'H-[1,1'-binaphthalene]-2,2'-diol sulfanylidene
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Overview
Description
5H,5’H,6H,6’H,7H,7’H,8H,8’H-[1,1’-binaphthalene]-2,2’-diol sulfanylidene is a complex organic compound characterized by its binaphthalene structure with hydroxyl groups and a sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,5’H,6H,6’H,7H,7’H,8H,8’H-[1,1’-binaphthalene]-2,2’-diol sulfanylidene typically involves multi-step organic reactions. One common method starts with the preparation of the binaphthalene core, which can be achieved through a Suzuki coupling reaction between 2-naphthylboronic acid and 2-bromonaphthalene. The resulting binaphthalene is then subjected to hydroxylation using reagents such as osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) to introduce the diol groups.
The final step involves the introduction of the sulfanylidene group. This can be accomplished by reacting the diol with a sulfur donor, such as thiourea or Lawesson’s reagent, under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5H,5’H,6H,6’H,7H,7’H,8H,8’H-[1,1’-binaphthalene]-2,2’-diol sulfanylidene can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of binaphthoquinones.
Reduction: Formation of dihydro-binaphthalenes.
Substitution: Formation of halogenated binaphthalenes.
Scientific Research Applications
Chemistry
In chemistry, 5H,5’H,6H,6’H,7H,7’H,8H,8’H-[1,1’-binaphthalene]-2,2’-diol sulfanylidene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its ability to form stable complexes with various biomolecules.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The presence of hydroxyl and sulfanylidene groups can enhance the compound’s ability to interact with biological targets.
Industry
In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism of action of 5H,5’H,6H,6’H,7H,7’H,8H,8’H-[1,1’-binaphthalene]-2,2’-diol sulfanylidene involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes, alter protein conformations, and affect cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,1’-Binaphthalene-2,2’-diol: Lacks the sulfanylidene group but shares the binaphthalene core and hydroxyl groups.
2,2’-Dihydroxy-1,1’-binaphthyl: Similar structure but without the sulfanylidene moiety.
Thioflavin T: Contains a thioether group and is used in biological applications, particularly in amyloid research.
Uniqueness
The presence of both hydroxyl and sulfanylidene groups in 5H,5’H,6H,6’H,7H,7’H,8H,8’H-[1,1’-binaphthalene]-2,2’-diol sulfanylidene makes it unique compared to other binaphthalene derivatives
Properties
IUPAC Name |
1-(2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol;sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2.H2S/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h9-12,21-22H,1-8H2;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAWQABLWPNDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)O)O.S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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